molecular formula C8H12BrNO B6251938 3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one CAS No. 51924-68-6

3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B6251938
CAS No.: 51924-68-6
M. Wt: 218.09 g/mol
InChI Key: OSZBFYXZPCAKFN-UHFFFAOYSA-N
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Description

Significance of Cyclic Enaminones in Contemporary Chemical Research

Cyclic enaminones are a unique class of compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond (N-C=C-C=O). This "push-pull" electronic system, where the amine group donates electron density and the carbonyl group withdraws it, imparts significant stability compared to simple enamines, which are often prone to hydrolysis. nih.govscielo.br Enaminones are stable, isolable compounds that possess a rich and varied reactivity profile. acs.org

The synthetic utility of cyclic enaminones is vast; they contain multiple nucleophilic and electrophilic centers, allowing for a plethora of chemoselective transformations. nih.govacs.org This ambident nature makes them powerful building blocks for the synthesis of various heterocyclic systems, particularly nitrogen-containing scaffolds like piperidines and quinolizidines, which are prevalent in many natural products and pharmaceutical agents. nih.govumn.edu The stability and favorable physicochemical properties of enaminones have also led to their investigation in medicinal chemistry, with some derivatives showing potential as anticonvulsants and anti-inflammatory agents. nih.govnih.gov

The Role of α-Halocarbonyl Compounds in Synthetic Methodologies

α-Halocarbonyl compounds, particularly α-haloketones, are highly valuable intermediates in organic synthesis due to their bifunctional nature. wikipedia.org They possess two key electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen atom. nih.gov This dual reactivity allows them to participate in a wide range of transformations, making them essential synthons for constructing carbon-carbon and carbon-heteroatom bonds.

The presence of the electron-withdrawing carbonyl group enhances the reactivity of the α-carbon towards nucleophilic substitution (typically via an SN2 pathway), making the halogen a good leaving group. jove.comjove.com At the same time, the carbonyl group itself can react with nucleophiles. This reactivity is exploited in numerous classical and modern synthetic methods, including the Favorskii rearrangement and the synthesis of a wide variety of heterocycles such as thiazoles, pyrroles, and imidazoles. wikipedia.orgnih.gov The ability of α-haloketones to react with diverse nucleophiles, including those based on oxygen, nitrogen, and sulfur, underscores their importance as versatile building blocks for complex molecule synthesis. nih.gov

Structural Features and Reactivity Potential of 3-Amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one within the Context of Organic Transformations

The compound this compound is a highly functionalized synthetic intermediate that synergistically combines the characteristic features of both cyclic enaminones and α-haloketones. Its structure features a cyclohexenone core with gem-dimethyl groups at the 5-position, an amino group at the 3-position, and a bromine atom at the 2-position.

Key Structural and Reactivity Features:

Enaminone System: The conjugated system involving the amino group, the double bond, and the ketone (vinylogous amide) is the dominant structural feature. This system is relatively stable and influences the reactivity of the entire molecule. nih.gov

α-Bromo Ketone Moiety: The bromine atom is positioned alpha to the carbonyl group, making this a classic α-haloketone. This arrangement activates the C2 carbon for nucleophilic attack.

Multiple Reaction Sites: The molecule possesses several potential sites for chemical reactions:

C2 Carbon: The carbon atom bonded to the bromine is electrophilic and susceptible to substitution by various nucleophiles.

Carbonyl Carbon (C1): This is another electrophilic center, which can undergo addition reactions.

Nitrogen Atom: The amino group is nucleophilic and can be functionalized. acs.org

The interplay between these functional groups allows for sequential and selective reactions. For instance, a nucleophile could first displace the bromide at the C2 position, followed by a reaction involving the enaminone nitrogen or the carbonyl group. This multi-faceted reactivity makes it a valuable precursor for synthesizing complex heterocyclic structures, potentially through intramolecular cyclization reactions following an initial substitution step.

Overview of Research Domains Pertaining to this compound and Related Architectures

The unique structural combination within 3-amino-2-bromo-5,5-dimethylcyclohex-2-en-one and related compounds positions them as key intermediates in several domains of chemical research. The parent compound, 3-amino-5,5-dimethylcyclohex-2-enone, is a known building block for the synthesis of various heterocyclic compounds. osi.lv The introduction of the bromine atom at the 2-position significantly expands this synthetic potential.

Primary Research Applications:

Heterocyclic Synthesis: The primary application of this compound is as a synthon for constructing diverse heterocyclic rings. By reacting with binucleophiles (compounds with two nucleophilic sites), it can be used to build fused ring systems. For example, reaction with a compound containing both a thiol and an amine group could lead to the formation of thiazine (B8601807) or other related sulfur- and nitrogen-containing heterocycles.

Medicinal Chemistry: Given that cyclic enaminones and various heterocycles derived from α-haloketones exhibit a range of biological activities, this building block is of significant interest in drug discovery. nih.govnih.gov It can be used to generate libraries of novel compounds for screening against various therapeutic targets. The core scaffold is found in molecules with anti-inflammatory, analgesic, and anti-cancer properties. umn.edunih.gov

Development of Synthetic Methodologies: The compound serves as an excellent substrate for developing new synthetic reactions and for studying the reactivity of complex polyfunctional molecules. Researchers can explore selective transformations at one of the reactive sites in the presence of others, leading to novel and efficient synthetic strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51924-68-6

Molecular Formula

C8H12BrNO

Molecular Weight

218.09 g/mol

IUPAC Name

3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H12BrNO/c1-8(2)3-5(10)7(9)6(11)4-8/h3-4,10H2,1-2H3

InChI Key

OSZBFYXZPCAKFN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)Br)N)C

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Amino 2 Bromo 5,5 Dimethylcyclohex 2 En 1 One and Its Key Precursors

Preparation of 3-Amino-5,5-dimethylcyclohex-2-en-1-one: Strategies and Green Chemistry Approaches

The precursor, 3-amino-5,5-dimethylcyclohex-2-en-1-one, is primarily synthesized from 5,5-dimethylcyclohexane-1,3-dione (B117516), commonly known as dimedone. The methodologies range from traditional condensation reactions to more environmentally benign catalyst-free and solvent-free protocols.

Condensation Reactions with 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

The most common and straightforward method for the synthesis of 3-amino-5,5-dimethylcyclohex-2-en-1-one is the condensation reaction of dimedone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt. This reaction is a classic example of the formation of a β-enaminone from a β-dicarbonyl compound.

The reaction mechanism involves the initial nucleophilic attack of the amine on one of the carbonyl groups of dimedone, followed by dehydration to form the enaminone. The driving force for this reaction is the formation of a conjugated system, which imparts stability to the product. Various amine sources can be utilized, with ammonium acetate (B1210297) being a frequently employed reagent.

Catalyst-Free and Solvent-Free Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing catalyst-free and solvent-free synthetic methods for 3-amino-5,5-dimethylcyclohex-2-en-1-one. These approaches offer several advantages, including reduced environmental impact, simplified work-up procedures, and often, higher yields.

One such protocol involves the direct reaction of dimedone with an amine source, such as ammonium acetate, by heating the mixture in the absence of any solvent or catalyst. The reaction proceeds efficiently at elevated temperatures, typically around 120°C, leading to the formation of the desired enaminone in a short reaction time. This method's operational simplicity and the avoidance of hazardous solvents and catalysts make it an attractive and sustainable alternative to traditional methods.

Optimization of Reaction Conditions for Precursor Synthesis

The efficiency of the synthesis of 3-amino-5,5-dimethylcyclohex-2-en-1-one is highly dependent on the reaction conditions. Optimization of parameters such as temperature, reaction time, and the choice of reagents is crucial for maximizing the yield and purity of the product.

For the catalyst-free and solvent-free approach, the temperature is a critical factor. While the reaction can proceed at lower temperatures, heating to around 120°C has been shown to significantly accelerate the reaction rate, leading to high yields in a shorter timeframe. The reaction time is also an important variable to consider, with monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) being essential to determine the optimal duration.

The choice of the amine source can also influence the outcome of the reaction. While various primary amines can be used to generate substituted enaminones, for the synthesis of the parent 3-amino-5,5-dimethylcyclohex-2-en-1-one, ammonium acetate is a common and effective choice. The molar ratio of the reactants is another parameter that can be optimized to ensure the complete conversion of the starting material.

Table 1: Comparison of Synthetic Protocols for 3-Amino-5,5-dimethylcyclohex-2-en-1-one

Method Catalyst Solvent Temperature (°C) Typical Yield (%) Key Advantages
Traditional Condensation Often acid or base Organic solvents (e.g., toluene, ethanol) Reflux Variable Well-established
Catalyst-Free & Solvent-Free None None ~120 High Environmentally friendly, simple work-up

Regioselective Bromination Strategies for the 2-Position of 3-Amino-5,5-dimethylcyclohex-2-en-1-one

The introduction of a bromine atom at the 2-position of 3-amino-5,5-dimethylcyclohex-2-en-1-one is a key step in the synthesis of the target compound. The challenge lies in achieving high regioselectivity, as other positions in the molecule, such as the nitrogen atom or the C-4 position, could potentially react with the brominating agent.

Direct Bromination Using N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of various organic compounds, including enaminones. The reactivity of NBS can be tuned by the reaction conditions, allowing for controlled bromination. For the synthesis of 3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one, NBS offers a convenient and effective method for the introduction of bromine at the desired C-2 position.

The reaction is typically carried out in an inert solvent, such as a chlorinated hydrocarbon, at a controlled temperature. The enaminone precursor is treated with an equimolar amount of NBS, which acts as an electrophilic bromine source. The electron-rich double bond of the enaminone attacks the bromine atom of NBS, leading to the formation of a bromonium ion intermediate. Subsequent loss of a proton from the C-2 position results in the formation of the final product. The regioselectivity for the 2-position is attributed to the electronic nature of the enaminone system, where the C-2 carbon is the most nucleophilic center of the double bond.

Bromination with Elemental Bromine and Control of Selectivity

Elemental bromine (Br₂) can also be employed for the bromination of 3-amino-5,5-dimethylcyclohex-2-en-1-one. However, the high reactivity of bromine necessitates careful control of the reaction conditions to avoid side reactions and ensure regioselectivity.

The reaction is typically performed in a suitable solvent at low temperatures to moderate the reactivity of the bromine. The enaminone precursor is dissolved in the solvent, and a solution of bromine is added dropwise. The control of stoichiometry is crucial to prevent over-bromination. The selectivity for the 2-position is generally high due to the electronic activation of this position by the amino group. However, the use of elemental bromine requires more stringent safety precautions due to its corrosive and toxic nature compared to NBS.

Table 2: Comparison of Brominating Agents for 3-Amino-5,5-dimethylcyclohex-2-en-1-one

Reagent Key Features Selectivity Control
N-Bromosuccinimide (NBS) Solid, easier to handle Generally high for C-2 position, influenced by solvent and temperature
**Elemental Bromine (Br₂) ** Liquid, highly reactive Requires careful control of stoichiometry and temperature to avoid side reactions

Investigation of Bromination Conditions and By-product Formation

The introduction of a bromine atom at the C2 position of the 3-amino-5,5-dimethylcyclohex-2-en-1-one precursor is a key step in the synthesis of the target compound. The investigation into the bromination conditions is crucial for optimizing the reaction efficiency and selectivity. Various brominating agents and reaction parameters have been explored to achieve the desired outcome.

N-Bromosuccinimide (NBS) is a commonly employed reagent for the bromination of β-enaminones, offering a milder alternative to liquid bromine. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or a chlorinated solvent, at controlled temperatures to prevent unwanted side reactions. The use of a solid support, such as K-10 montmorillonite (B579905) clay, has been shown to facilitate the reaction, leading to shorter reaction times and simplified work-up procedures. The solid support can adsorb the succinimide (B58015) by-product, allowing for its easy removal by filtration.

The formation of by-products is a significant consideration in the bromination of enaminones. Depending on the reaction conditions and the nature of the substrate, the formation of di-brominated products can occur. Over-bromination can lead to the introduction of a second bromine atom at an undesired position, reducing the yield of the target mono-brominated compound. The choice of brominating agent and the stoichiometry are critical in controlling the selectivity of the reaction. For instance, the use of elemental bromine can sometimes lead to a mixture of substitution products.

Interactive Data Table: Investigation of Bromination Conditions

Brominating AgentSolventTemperature (°C)Additive/SupportPotential By-products
N-Bromosuccinimide (NBS)Methanol0 - 25K-10 MontmorilloniteDi-brominated compounds
N-Bromosuccinimide (NBS)Dichloromethane0 - 25NoneDi-brominated compounds
Bromine (Br₂)Acetic Acid25NoneDi-brominated, poly-brominated compounds
1,3-Dibromo-5,5-dimethylhydantoin (B127087)Acetonitrile25NoneDi-brominated compounds

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and the potential for generating molecular diversity.

A convergent synthesis would involve the preparation of key fragments of the target molecule separately, followed by their assembly in the final stages of the synthesis. For this compound, a hypothetical convergent approach could involve the synthesis of a brominated β-ketoester or a related precursor, which would then be cyclized with a source of ammonia to form the final cyclohexenone ring. This strategy can be highly efficient as it allows for the optimization of the synthesis of each fragment independently.

In contrast, a divergent synthesis would utilize this compound as a common intermediate to generate a library of related compounds. This approach is particularly valuable in medicinal chemistry and materials science for the exploration of structure-activity relationships. Starting from the target compound, a variety of transformations can be envisioned. For example, the amino group could be acylated, alkylated, or used as a handle for the construction of fused heterocyclic rings. The bromine atom, being a good leaving group, could be displaced by various nucleophiles in substitution reactions, or it could participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Interactive Data Table: Comparison of Synthetic Routes

Synthetic StrategyDescriptionAdvantages
Convergent Separate synthesis of key fragments followed by assembly.High overall yield, allows for independent optimization of fragment synthesis.
Divergent Synthesis of a common intermediate for the generation of a library of analogues.Efficient for creating molecular diversity, useful for structure-activity relationship studies.

Scale-Up Considerations for Laboratory and Pilot Production

The transition from a laboratory-scale synthesis to pilot or industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

One of the primary concerns in scaling up bromination reactions is the management of heat. Bromination reactions are often exothermic, and on a larger scale, the heat generated can be significant, potentially leading to runaway reactions if not properly controlled. The use of jacketed reactors with efficient cooling systems and the controlled, portion-wise addition of the brominating agent are crucial for maintaining a safe reaction temperature.

The choice of brominating agent also has significant implications for scale-up. While liquid bromine is a cost-effective source of bromine, its high reactivity, corrosiveness, and toxicity present significant handling challenges on a large scale. Solid reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred for their ease of handling and improved safety profiles. DBDMH, in particular, offers a higher percentage of transferable bromine by weight compared to NBS, making it a more atom-economical and potentially more cost-effective choice for large-scale production.

Purification of the final product is another critical aspect of scale-up. Chromatography, which is often used for purification on a laboratory scale, may not be practical or economical for large quantities. Alternative purification methods such as crystallization, distillation, or extraction need to be developed and optimized.

Interactive Data Table: Scale-Up Challenges and Mitigation Strategies

ChallengePotential HazardMitigation Strategy
Heat Management Runaway reaction, decomposition of product.Use of jacketed reactors with efficient cooling, controlled addition of reagents.
Reagent Handling Toxicity and corrosivity (B1173158) of brominating agents.Use of easier-to-handle solid reagents like NBS or DBDMH, implementation of closed-transfer systems.
By-product Removal Contamination of the final product.Optimization of reaction conditions to minimize by-product formation, development of efficient work-up and purification procedures.
Purification Impracticality of large-scale chromatography.Development of scalable purification methods such as crystallization or distillation.

Chemical Reactivity and Transformation Pathways of 3 Amino 2 Bromo 5,5 Dimethylcyclohex 2 En 1 One

Reactivity Governed by the Enaminone Moiety

The enaminone functional group is a conjugated system characterized by an amine linked to a carbon-carbon double bond, which is in turn conjugated with a carbonyl group (N-C=C-C=O). This arrangement results in a polarized structure with multiple reactive sites, capable of engaging with both electrophiles and nucleophiles. researchgate.netresearchgate.net

Nucleophilic Reactivity at C-3 Nitrogen and C-4 Carbon

The delocalization of the nitrogen lone pair into the conjugated system enhances the electron density at the C-4 carbon, making both the nitrogen atom and the C-4 carbon nucleophilic centers. researchgate.net This dual reactivity allows for selective functionalization depending on the reaction conditions and the nature of the electrophile.

The nitrogen at the C-3 position, possessing a lone pair of electrons, can act as a nucleophile, reacting with various electrophiles. This is a common reaction pathway for amines and their derivatives. mnstate.edu Similarly, the vinylogous C-4 carbon, enriched with electron density through conjugation, is susceptible to attack by electrophiles. This reactivity is analogous to that of enamines, which are known to undergo alkylation and acylation at the α-carbon. youtube.com The reaction of enaminones with nitrogen-based electrophiles, such as diazonium salts, is also a known transformation pathway. nih.gov

Reaction TypeElectrophileSite of AttackProduct Type
N-AlkylationAlkyl Halide (R-X)C-3 NitrogenN-Substituted Enaminone
N-AcylationAcyl Chloride (RCOCl)C-3 NitrogenN-Acyl Enaminone
C-AlkylationAlkyl Halide (R-X)C-4 Carbon4-Alkyl-3-amino-cyclohexenone
Vilsmeier-HaackPOCl₃/DMFC-4 Carbon4-Formyl-3-amino-cyclohexenone

This table presents potential nucleophilic reactions based on the general reactivity of the enaminone moiety.

Electrophilic Reactivity of the Carbonyl and Enone System

While the enaminone system has strong nucleophilic character, it also possesses electrophilic sites. The carbonyl carbon (C-1) is inherently electrophilic due to the polarization of the C=O bond. Furthermore, the C-2 carbon, being part of the α,β-unsaturated system and bonded to an electron-withdrawing bromine atom, also exhibits electrophilic character.

This allows the molecule to react with a variety of nucleophiles. Strong nucleophiles can attack the carbonyl carbon directly in a 1,2-addition reaction. wpmucdn.com Weaker nucleophiles, under appropriate conditions, can engage in a 1,4-conjugate addition (Michael addition), attacking the C-4 position, although this site's nucleophilicity from the amine can disfavor this pathway compared to a standard enone. The presence of the bromine at C-2 makes this position a prime site for nucleophilic attack, which can lead to substitution reactions (discussed in section 3.2.1). Enaminones are recognized for their ability to serve as building blocks in the synthesis of various carbocyclic and heterocyclic compounds due to this versatile reactivity. researchgate.net

Tautomerism and its Influence on Reactivity

Enaminones can exist in equilibrium with their tautomeric forms, primarily the imine-enol form. This imine-enamine tautomerism is a crucial aspect of their chemistry, analogous to the more common keto-enol tautomerism. thieme.de The position of this equilibrium can significantly influence the molecule's reactivity profile. researchgate.net

The predominant tautomer is generally the keto-enamine form, stabilized by the intramolecular hydrogen bond between the N-H group and the carbonyl oxygen. However, the imine-enol tautomer can participate in certain reactions. The existence of these tautomeric forms provides different reactive pathways. For instance, the reactivity of an NH-containing enamine can differ significantly from that of an enamine derived from a secondary amine, a distinction that can be exploited to control reaction outcomes. cas.cncas.cnnih.gov This tautomerization can enhance the reactivity of the molecule toward certain reagents and influence the chemo- and regioselectivity of its transformations. nih.gov

Reactions Involving the C-2 Bromo Substituent

The bromine atom at the C-2 position is a key functional group that opens up numerous avenues for molecular elaboration, particularly through substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

The bromine atom on the sp²-hybridized C-2 carbon can be displaced by various nucleophiles. While vinylic halides are generally less reactive towards nucleophilic substitution than alkyl halides, these reactions can proceed, often via an addition-elimination mechanism. A strong nucleophile attacks the electron-deficient C-2 carbon, leading to the transient formation of a tetrahedral intermediate, followed by the elimination of the bromide ion to restore the double bond. science-revision.co.uk

A wide range of nucleophiles can be employed in this reaction, allowing for the introduction of diverse functionalities at the C-2 position.

NucleophileReagent ExampleProduct
AmineR₂NH2-(Dialkylamino)-enaminone
ThiolRSH2-(Alkylthio)-enaminone
AlkoxideRO⁻2-Alkoxy-enaminone
CyanideCN⁻2-Cyano-enaminone

This table illustrates representative nucleophilic substitution reactions at the C-2 position.

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Bromine Site

The C-Br bond at the vinylic position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.commtroyal.ca Palladium-catalyzed reactions are particularly prominent in this context.

Suzuki-Miyaura Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to form new C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. nih.govorganic-chemistry.org For 3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one, a Suzuki coupling would enable the introduction of a variety of aryl, heteroaryl, or alkyl groups at the C-2 position. The catalytic cycle generally involves oxidative addition of the vinyl bromide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. youtube.com

Heck-Mizoroki Coupling: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction would allow for the extension of the carbon framework at the C-2 position by introducing an alkenyl substituent. The mechanism involves oxidative addition of the vinyl bromide to Pd(0), followed by insertion of the alkene, and subsequent β-hydride elimination. rsc.org The regioselectivity of the Heck reaction with cyclic enaminones can be a challenge, but specific protocols have been developed to control the outcome. nih.gov

Reaction NameCoupling PartnerCatalyst/Base ExampleProduct Type
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄ / Na₂CO₃2-Aryl-3-amino-enone
Heck-MizorokiAlkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃ / Et₃N2-Alkenyl-3-amino-enone
SonogashiraTerminal alkyne (RC≡CH)PdCl₂(PPh₃)₂/CuI / Et₃N2-Alkynyl-3-amino-enone
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃/BINAP / NaOtBu2-Amino-3-amino-enone

This table summarizes key transition-metal-catalyzed cross-coupling reactions applicable to the C-2 bromo substituent.

Radical Reactions Involving Bromine

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a vinyl radical. This radical species can then participate in various intramolecular or intermolecular reactions. A common application of such radicals is in cyclization reactions.

Research on aryl radical cyclization in enaminone esters has demonstrated that radicals can be generated and subsequently cyclize onto the enamine double bond. nih.govacs.org For the title compound, if an appropriate radical acceptor is present in a suitable position (e.g., on the amino group or at C-6), intramolecular radical cyclization could be a viable transformation pathway. For instance, an N-allyl substituted derivative could potentially undergo a radical cyclization to form a fused heterocyclic system.

Reactivity of the Carbonyl Group (C-1)

The ketone functionality at the C-1 position exhibits typical carbonyl reactivity, including reduction and condensation reactions.

The carbonyl group can be selectively reduced to a hydroxyl group. The choice of reducing agent is critical to avoid affecting the other functional groups, particularly the vinyl bromide and the enamine double bond.

A relevant study on the reduction of 2-bromo-3-aryl-2-cyclohexenone demonstrated a successful Luche reduction (NaBH₄, CeCl₃·7H₂O) to afford the corresponding alcohol in high yield. acs.org This suggests that similar conditions could be applied to this compound to achieve selective reduction of the ketone without affecting the C-Br bond. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) might lead to over-reduction or reaction with other functional groups. wikipedia.orgstackexchange.comlibretexts.org

Table 3: Selective Reduction of the Carbonyl Group

EntryReagentSolventProductReported Yield (Analogous System)
1NaBH₄, CeCl₃·7H₂OMethanol (B129727)3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-ol91% acs.org

The carbonyl group can undergo condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds. These reactions, such as the Knoevenagel condensation, typically require a basic or acidic catalyst. nih.govresearchgate.netsciensage.inforesearchgate.net The α-protons at C-6 are also acidic and could potentially be involved in aldol-type reactions under strongly basic conditions, although this might be less favored due to the conjugated system.

Reactivity of the C-3 Amino Group

The primary amino group at the C-3 position is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines or enamines. Its reactivity is influenced by the electron-donating effect of the amino group being delocalized into the conjugated system.

A study on 3-arylamino-5,5-dimethylcyclohex-2-en-1-one demonstrated a novel trans-amination process where the arylamino group is displaced by other nucleophiles, such as hydrazine (B178648). researchgate.net This suggests that the C-3 amino group in the title compound could also be susceptible to displacement under certain conditions. Furthermore, the amino group can be expected to react with electrophiles. For example, acylation with an acid chloride or anhydride (B1165640) would yield the corresponding N-acyl derivative.

Transamination Processes

Transamination reactions involving enaminones, such as derivatives of 3-amino-5,5-dimethylcyclohex-2-en-1-one, demonstrate the ability to exchange the amino group. For instance, studies on related 3-arylamino-5,5-dimethylcyclohex-2-en-1-ones have shown that the arylamine group can be displaced by other nucleophiles. researchgate.netmedjchem.com The reaction of bis-hydrazones of these enaminones with hydroxylamine (B1172632) can lead to the displacement of the arylamine and the formation of a 1,3-bis oxime derivative. researchgate.netmedjchem.com This reactivity highlights the potential for the amino group in the title compound to be substituted by other amines or nucleophiles under specific reaction conditions, serving as a pathway to novel substituted cyclohexenone derivatives.

Acylation and Alkylation of the Amino Group

The amino group in enaminones is nucleophilic and can readily undergo acylation and alkylation. In similar 3-arylamino-5,5-dimethylcyclohex-2-en-1-ones, N-acetyl derivatives have been prepared, indicating that the nitrogen atom can be acylated. medjchem.com This suggests that this compound would similarly react with acylating agents like acid chlorides or anhydrides to form the corresponding N-acyl derivatives. Alkylation at the nitrogen center is also a feasible transformation, leading to secondary or tertiary amines, depending on the reaction conditions and the nature of the alkylating agent.

Reactions with Carbonyl Compounds and Iminium Salt Formation

The amino group of this compound can react with carbonyl compounds such as aldehydes and ketones. This condensation reaction typically leads to the formation of an imine or, if the carbonyl compound is activated, can lead to further transformations. For example, the reaction of the related 3-amino-5,5-dimethylcyclohex-2-enone with alpha-nitro acetaldehyde (B116499) results in a condensation product, 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one. nih.gov The nitrogen atom's nucleophilicity is central to these transformations. The initial adduct can dehydrate to form an iminium salt, which can then act as an electrophile in subsequent reactions or be isolated as a stable product.

Reactions with Isocyanates and Isothiocyanates

The nucleophilic amino group is expected to react with isocyanates and isothiocyanates. These reactions would lead to the formation of urea (B33335) and thiourea (B124793) derivatives, respectively. Research on analogous 3-N-(aryl)amino-5,5-dimethyl-1-oxo-cyclohex-2-enes has shown that they react with phenyl and p-bromophenyl isothiocyanates to yield 3-N-(aryl)amino-2-(N-aryl)thioamido-cyclohex-2-en-1-ones. researchgate.net This indicates that the amino group of this compound would add to the electrophilic carbon of the isocyanate or isothiocyanate, followed by proton transfer to form the stable urea or thiourea adduct.

Reactions Involving the Cyclohexenone Ring System

The cyclohexenone ring, with its combination of a double bond and a carbonyl group, is susceptible to a variety of reactions that can alter the ring structure itself.

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-rich enamine double bond in this compound suggests its potential use as a diene component in Diels-Alder reactions, provided the dienophilic partner is sufficiently reactive. More commonly, the conjugated enone system can act as a dienophile. While specific Diels-Alder reactions involving the title compound are not detailed in the provided context, the general reactivity of enaminones suggests that they can participate in cycloaddition reactions to form more complex heterocyclic systems. researchgate.net For instance, new benzodiazepine-4,7-dione derivatives have been synthesized through cycloaddition reactions of other heteroaromatic systems. researchgate.net

Rearrangement Reactions

The enaminone scaffold can undergo various rearrangement reactions, often catalyzed by acid or light. One notable transformation is the oxidative rearrangement of enamines, which can lead to α-amino carbonyl compounds through a process involving an α-acyloxyimine intermediate and a semipinacol-type rearrangement. colab.ws While this specific rearrangement may be more applicable to different enamine substrates, it illustrates the potential for skeletal reorganization within the this compound molecule under oxidative conditions. The presence of the bromo substituent could also influence or enable unique rearrangement pathways.

Multi-Site and Cascade Reactions of this compound

The unique structural arrangement of this compound, featuring a vinylogous amide system with a reactive bromine substituent, an enamine moiety, and a ketone, renders it a versatile precursor for complex multi-site and cascade reactions. This functionality allows for the construction of diverse heterocyclic scaffolds through sequential or concerted reaction pathways, where multiple bonds are formed in a single synthetic operation. The inherent reactivity of the α-bromoenaminone core enables it to participate in a variety of transformations, including nucleophilic substitution, cyclization, and rearrangement reactions, often leading to the formation of fused ring systems.

The presence of multiple reactive centers—the electrophilic carbon bearing the bromine atom, the nucleophilic nitrogen of the enamine, the α-carbon of the enaminone system, and the carbonyl group—provides several avenues for intricate chemical transformations. Researchers have explored these reactive sites to develop elegant cascade sequences for the synthesis of novel heterocyclic compounds. These reactions are often initiated by the interaction of a bifunctional nucleophile with the α-bromoenaminone, triggering a series of intramolecular events to yield complex molecular architectures.

One illustrative pathway involves the reaction of this compound with dinucleophiles, such as hydrazine derivatives or amidines. In these reactions, the initial step is typically a nucleophilic attack on the carbon bearing the bromine, followed by an intramolecular condensation involving the enamine nitrogen and the second nucleophilic site of the reagent. This sequence can lead to the formation of fused pyrazole (B372694) or pyrimidine (B1678525) ring systems. The specific outcome of these reactions is often dictated by the nature of the nucleophile, the reaction conditions, and the substitution pattern of the starting materials.

The following table details a representative cascade reaction of a similar α-bromoenaminone, highlighting the potential of this class of compounds in the synthesis of fused heterocyclic systems. While specific data for this compound is limited in publicly available literature, the reactivity of analogous structures provides a strong indication of its synthetic utility.

Reactant 1Reactant 2SolventBaseProductReaction Type
α-BromoenaminonePhenylhydrazineEthanolTriethylamineFused Pyrazole DerivativeCascade (Nucleophilic Substitution/Intramolecular Cyclization)
α-BromoenaminoneBenzamidineDMFPotassium CarbonateFused Pyrimidine DerivativeCascade (Nucleophilic Substitution/Intramolecular Cyclization)

Furthermore, the enaminone moiety can be involved in cycloaddition reactions, where it acts as a dienophile or a diene, depending on the reaction partner. These pericyclic reactions can be part of a cascade sequence, leading to the rapid construction of polycyclic systems. For instance, a Diels-Alder reaction followed by an intramolecular cyclization could be envisioned, showcasing the multi-faceted reactivity of this scaffold.

The strategic application of multi-site and cascade reactions involving this compound and its analogs opens up efficient synthetic routes to a wide array of complex nitrogen-containing heterocycles. These methodologies are of significant interest in medicinal chemistry and materials science, where the development of novel molecular frameworks is a constant pursuit. Further exploration into the cascade reactions of this versatile building block is anticipated to unveil new and innovative synthetic strategies.

Mechanistic Investigations of Reactions Involving 3 Amino 2 Bromo 5,5 Dimethylcyclohex 2 En 1 One

Elucidation of Reaction Pathways for Enaminone Formation

The synthesis of the parent enaminone, 3-amino-5,5-dimethylcyclohex-2-en-1-one, typically proceeds from the reaction of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). The mechanism involves the initial nucleophilic attack of the amine on one of the carbonyl groups of the dione. This is followed by a dehydration step to yield the enaminone.

A plausible mechanistic pathway for this transformation is outlined below:

Nucleophilic Addition: The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimedone. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the newly formed alkoxide, yielding a hemiaminal intermediate.

Dehydration: The hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the conjugated enaminone system.

This reaction can often be carried out under neat conditions (without a solvent) or in a protic solvent like ethanol, which can facilitate the necessary proton transfers.

StepDescriptionIntermediate
1Nucleophilic attack of amine on carbonyl carbonTetrahedral intermediate
2Proton transferHemiaminal
3DehydrationEnaminone

Mechanistic Aspects of Bromination Reactions

The bromination of 3-amino-5,5-dimethylcyclohex-2-en-1-one to yield the title compound, 3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one, is typically achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS). The electron-rich enamine character of the starting material directs the electrophilic attack to the C2 position.

The proposed mechanism for this electrophilic substitution is as follows:

Activation of Brominating Agent: In the presence of a trace amount of an acid or upon thermal or photochemical initiation, NBS can generate a source of electrophilic bromine.

Electrophilic Attack: The π-electrons of the enaminone double bond, which are delocalized and enriched by the electron-donating amino group, attack the electrophilic bromine species. This attack preferentially occurs at the C2 position due to the directing effect of the amino group at C3. A resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion analog, is formed.

Deprotonation: A base, which could be the succinimide (B58015) anion generated from NBS or another basic species in the reaction mixture, abstracts the proton from the C2 position, restoring the aromaticity of the enaminone ring and yielding the final product.

StepDescriptionKey Species
1Generation of electrophilic bromineN-bromosuccinimide (NBS)
2Electrophilic attack at C2Resonance-stabilized cationic intermediate
3DeprotonationSuccinimide anion

Studies on Nucleophilic Additions and Substitutions

The presence of the bromine atom at the C2 position of this compound introduces a site for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group and the enamine system can activate the C-Br bond towards nucleophilic attack.

The mechanism for nucleophilic substitution at the C2 position with a generic nucleophile (Nu⁻) can be described by a two-step addition-elimination pathway:

Nucleophilic Addition: The nucleophile attacks the electrophilic C2 carbon, leading to the breaking of the carbon-carbon double bond and the formation of a tetrahedral intermediate. The negative charge is delocalized onto the electronegative oxygen atom of the carbonyl group.

Elimination of Bromide: The intermediate then collapses, reforming the carbon-carbon double bond and eliminating the bromide ion as a leaving group.

This pathway is analogous to the SNAr (nucleophilic aromatic substitution) mechanism. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the enaminone system.

StepDescriptionIntermediate
1Nucleophilic attack at C2Tetrahedral intermediate with delocalized negative charge
2Elimination of bromide ionSubstituted enaminone

Mechanisms of Heterocycle Formation from this compound Derivatives

Derivatives of this compound are valuable synthons for the construction of various heterocyclic ring systems. A common strategy involves the reaction with dinucleophiles, where one nucleophilic center displaces the bromide and the other reacts with the enaminone system.

For instance, the synthesis of pyrazole (B372694) derivatives can be envisioned through the reaction with hydrazine (B178648). The mechanism likely proceeds as follows:

Initial Nucleophilic Attack: One of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the C2 position and displacing the bromide ion via the addition-elimination mechanism described in section 4.3.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the carbonyl carbon (C1). This leads to the formation of a five-membered ring intermediate.

Dehydration: Subsequent elimination of a water molecule from this intermediate results in the formation of the aromatic pyrazole ring, fused to the dimethylcyclohexane moiety.

StepDescriptionKey Transformation
1Nucleophilic substitution of bromideFormation of a C2-N bond
2Intramolecular nucleophilic attackRing closure to form a five-membered ring
3DehydrationAromatization to form the pyrazole ring

Stereochemical and Regiochemical Control in Reactions

The reactions involving this compound and its derivatives are subject to stereochemical and regiochemical considerations.

Regiochemistry:

Bromination: The bromination of 3-amino-5,5-dimethylcyclohex-2-en-1-one is highly regioselective for the C2 position. This is governed by the strong activating and directing effect of the C3 amino group, which stabilizes the cationic intermediate formed upon electrophilic attack at C2.

Nucleophilic Attack: In nucleophilic substitution reactions on the bromo-enaminone, the C2 position is the primary site of attack due to the presence of the good leaving group (bromide) and the activation provided by the adjacent carbonyl group.

Stereochemistry:

The core ring system of this compound is planar at the enaminone moiety. However, reactions that introduce new stereocenters need to be considered. For example, if a nucleophilic addition were to occur at the carbonyl carbon, a new stereocenter would be created at C1. The stereochemical outcome (i.e., the formation of specific stereoisomers) would depend on the steric hindrance posed by the gem-dimethyl group at C5 and the directing influence of any chiral reagents or catalysts used. At present, specific studies on the stereochemical control in reactions of this particular compound are not widely reported, but general principles of asymmetric synthesis would apply.

AspectControlling FactorsOutcome
Regiochemistry Electronic effects of the amino and carbonyl groupsSelective reaction at the C2 position
Stereochemistry Steric hindrance, use of chiral auxiliaries or catalystsPotential for diastereoselective or enantioselective transformations

Theoretical and Computational Chemistry Studies of 3 Amino 2 Bromo 5,5 Dimethylcyclohex 2 En 1 One

Electronic Structure and Bonding Analysis

The electronic structure of 3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one is foundational to its chemical identity. As an enaminone, it features a conjugated system of an amino group (-NH₂) linked through a carbon-carbon double bond (C=C) to a carbonyl group (C=O). researchgate.net This arrangement facilitates electron delocalization, which significantly influences the molecule's stability and reactivity. sujps.com

Computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to analyze the electronic structure. sid.ir These calculations can determine the distribution of electron density, identify molecular orbitals, and quantify the nature of chemical bonds.

Natural Bond Orbital (NBO) analysis is a common technique used to understand the bonding in more detail. It provides information about the hybridization of atomic orbitals, the strength of bonds, and the extent of electron delocalization. For this compound, NBO analysis would likely reveal a significant degree of π-electron delocalization across the N-C=C-C=O system. This delocalization contributes to the stability of the molecule and influences the bond lengths, which are expected to be intermediate between single and double bonds.

The presence of the bromine atom and the amino group as substituents on the double bond introduces further electronic effects. The amino group is a strong electron-donating group, pushing electron density into the conjugated system. Conversely, the bromine atom is an electronegative atom that can withdraw electron density. The interplay of these opposing electronic effects would be a key feature of the electronic structure, influencing the molecule's dipole moment and reactivity.

Table 1: Illustrative NBO Analysis Data for a Hypothetical Enaminone System

BondBond TypeOccupancyHybridization of Atom 1Hybridization of Atom 2
C=Oσ1.99sp²sp²
C=Oπ1.98pp
C=Cσ1.99sp²sp²
C=Cπ1.95pp
C-Nσ1.99sp²sp³

Note: This table is illustrative and does not represent actual calculated data for this compound.

Conformation and Tautomerism Studies

The six-membered cyclohexenone ring in this compound is not planar. Computational studies are essential to determine its preferred conformation. Due to the presence of a double bond, the ring is likely to adopt a puckered conformation, such as an envelope or a twist-boat form, to minimize steric strain. researchgate.net The stability of different conformations can be evaluated by calculating their relative energies.

Furthermore, enaminones can exhibit keto-enol tautomerism. researchgate.net In the case of this compound, the keto form is the one explicitly named. However, it could potentially exist in equilibrium with its enol tautomer. Computational methods can predict the relative stabilities of these tautomers by calculating their energies. The energy difference between the keto and enol forms provides an indication of the position of the tautomeric equilibrium. It is generally observed that for enaminones, the keto form is more stable. researchgate.net

Table 2: Hypothetical Relative Energies of Conformations and Tautomers

SpeciesConformation/TautomerRelative Energy (kcal/mol)
KetoEnvelope0.0
KetoTwist-Boat2.5
EnolPlanar (hypothetical)10.8

Note: This table is illustrative and does not represent actual calculated data for this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through DFT Calculations

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure. nih.govresearchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net These calculations provide a theoretical NMR spectrum that can be used to assign the signals in an experimental spectrum. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, making them a valuable probe of the molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed, which correspond to the absorption bands in an infrared (IR) spectrum. nih.gov These calculations can help in identifying the characteristic vibrational modes, such as the C=O stretch, N-H stretch, and C=C stretch, providing a vibrational fingerprint of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. nih.govresearchgate.net For this compound, the conjugated system is expected to give rise to a π → π* transition in the UV region.

Table 3: Illustrative Predicted Spectroscopic Data

ParameterPredicted Value
¹³C NMR Chemical Shift (C=O)~195 ppm
¹H NMR Chemical Shift (NH₂)~5.0-6.0 ppm
IR Frequency (C=O stretch)~1650 cm⁻¹
UV-Vis λmax (π → π*)~280 nm

Note: This table is illustrative and does not represent actual calculated data for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. rsc.orgnih.gov For this compound, one could model various reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the enaminone system.

By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

The geometry of the transition state provides crucial information about the mechanism of the reaction. For example, in a substitution reaction, the transition state geometry can indicate whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.netresearchgate.net

Reactivity Prediction via Molecular Orbital Theory and Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comtaylorandfrancis.com

HOMO: The HOMO is the orbital that is most likely to donate electrons in a reaction. The energy of the HOMO is related to the ionization potential of the molecule. A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule a better nucleophile. The spatial distribution of the HOMO indicates the regions of the molecule that are most nucleophilic.

LUMO: The LUMO is the orbital that is most likely to accept electrons in a reaction. The energy of the LUMO is related to the electron affinity of the molecule. A lower LUMO energy indicates a greater tendency to accept electrons, making the molecule a better electrophile. The spatial distribution of the LUMO indicates the regions of the molecule that are most electrophilic.

For this compound, the HOMO is expected to be localized on the enamine part of the molecule, particularly the nitrogen atom and the double bond, making these sites nucleophilic. The LUMO is likely to be associated with the α,β-unsaturated ketone system, with significant contributions from the carbonyl carbon and the β-carbon, making these sites electrophilic. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

Table 4: Hypothetical Frontier Orbital Energies

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This table is illustrative and does not represent actual calculated data for this compound.

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. rsc.org Computational models can account for solvation effects in two primary ways:

Implicit Solvation Models: These models treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. This approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, a polar solvent is likely to stabilize the ground state and any charged intermediates or transition states. Hydrogen bonding between the solvent and the amino and carbonyl groups would also play a significant role. Computational studies incorporating solvation effects are crucial for accurately predicting the behavior of the molecule in solution. chemrxiv.orgresearchgate.net

Applications As a Synthetic Building Block for Complex Molecules

Synthesis of Nitrogen-Containing Heterocycles

The construction of nitrogen-containing heterocyclic systems is a cornerstone of medicinal and materials chemistry. 3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one has demonstrated its utility in the efficient assembly of various heterocyclic scaffolds.

The synthesis of pyridazine (B1198779) derivatives, six-membered rings containing two adjacent nitrogen atoms, can be achieved using this compound. The reaction typically involves condensation with hydrazine (B178648) or its derivatives. The enaminone moiety can react with one nitrogen of the hydrazine, followed by an intramolecular cyclization and subsequent elimination to form the pyridazine ring. Further reactions can lead to the formation of pyridazinium salts.

ReactantProductReaction Conditions
Hydrazine Hydrate7,7-dimethyl-4,5,6,7-tetrahydro-2H-cinnolin-5-oneReflux in ethanol
Phenylhydrazine2-phenyl-7,7-dimethyl-4,5,6,7-tetrahydro-2H-cinnolin-5-oneAcetic acid, heat

This is an interactive data table. The specific reaction conditions can vary and may include different solvents and catalysts to optimize yields.

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, and their fused derivatives are accessible from this compound. The synthetic strategy often involves reaction with hydrazine derivatives, where the hydrazine attacks the carbonyl group and the enamine nitrogen, leading to the formation of the pyrazole (B372694) ring fused to the cyclohexene (B86901) backbone.

Detailed research has shown that the reaction of this compound with substituted hydrazines in the presence of a base can lead to the formation of indazoles, a class of pyrazolo-fused systems. The bromine atom can be displaced in a subsequent step to introduce further functionality.

The synthesis of quinoline (B57606) and its derivatives, which feature a benzene (B151609) ring fused to a pyridine (B92270) ring, can be accomplished through cyclization reactions involving this compound. Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, is a common method. In this context, the enaminone can act as the methylene component.

Furthermore, this versatile building block can be utilized in multi-step synthetic sequences to construct more complex systems like pyrrolo[3,4-c]quinolines and acridine (B1665455) derivatives. These syntheses often involve the initial formation of a quinoline core, followed by further annulation reactions to build the additional heterocyclic rings.

As mentioned previously, indazoles, which are bicyclic compounds composed of a fused benzene and pyrazole ring, can be synthesized from this compound. The reaction with hydrazine followed by cyclization and aromatization steps is a key approach.

The synthesis of oxadiazoles, five-membered rings containing one oxygen and two nitrogen atoms, from this precursor is less direct. It typically requires the transformation of the enaminone functionality into a suitable intermediate, such as a hydrazide or an amidoxime, which can then undergo cyclization with an appropriate reagent to form the oxadiazole ring.

The reactivity of this compound extends to the synthesis of a variety of other fused heterocyclic systems. By choosing appropriate reaction partners, chemists can construct novel polycyclic frameworks. For instance, reaction with reagents containing both a nucleophilic and an electrophilic center can lead to cascade reactions, resulting in the formation of multiple rings in a single synthetic operation.

ReagentFused Heterocyclic System
GuanidinePyrimido[4,5-c]cinnoline derivatives
AmidinesQuinazoline derivatives

This is an interactive data table. The specific products formed depend on the nature of the reagent and the reaction conditions employed.

Formation of Polycyclic and Spirocyclic Compounds

Beyond the synthesis of fused heterocycles, this compound is a valuable starting material for the construction of intricate polycyclic and spirocyclic architectures. The gem-dimethyl group on the cyclohexene ring can direct steric interactions and influence the stereochemical outcome of reactions, which is particularly important in the synthesis of complex natural products and their analogues.

The formation of polycyclic compounds can be achieved through intramolecular cyclization reactions where a substituent, introduced by displacing the bromine atom, reacts with another part of the molecule. Spirocyclic compounds, which contain two rings connected by a single common atom, can be synthesized by designing reactions that form a new ring at the C5 position of the cyclohexenone ring.

Role in the Construction of Natural Product Cores (Non-Biological Activity Focus)

The intricate and diverse structures of natural products present a formidable challenge to synthetic chemists. The strategic use of versatile building blocks that can introduce multiple functionalities and stereocenters in a controlled manner is crucial. While specific examples detailing the use of this compound in the total synthesis of a particular natural product are not extensively documented in publicly available literature, its structural motifs are present in various natural product classes, and its reactivity profile makes it an ideal candidate for the construction of their core skeletons.

The enaminone functionality within the molecule is a key reactive site. Enaminones are well-established precursors in the synthesis of a wide array of heterocyclic compounds, which form the core of many alkaloids and other nitrogen-containing natural products. The presence of the bromine atom at the 2-position significantly enhances its synthetic utility, providing a handle for various cross-coupling reactions.

One of the primary applications of similar bromo-enaminones is in the construction of carbazole (B46965) alkaloids. The carbazole framework, a tricyclic aromatic system, is a recurring motif in a number of natural products. The synthesis of carbazole derivatives can be achieved through intramolecular cyclization of 3-{(2-bromoaryl) amino} cyclohex-2-en-1-ones. While the specific substrate in this case is not our title compound, the underlying principle of a palladium-catalyzed intramolecular C-N bond formation is directly applicable.

Table 1: Potential Synthetic Transformations for Natural Product Core Synthesis

Reaction TypeReagents and ConditionsResulting Core Structure
Palladium-catalyzed Intramolecular CyclizationPd(OAc)₂, PPh₃, baseFused heterocyclic systems (e.g., carbazole precursors)
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl-substituted cyclohexenone derivatives
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl-substituted cyclohexenone derivatives
Buchwald-Hartwig AminationAmine, Pd catalyst, baseDi-amino functionalized cyclohexene derivatives

These transformations allow for the elaboration of the cyclohexenone core into more complex polycyclic systems, which are foundational to many natural products. For instance, the introduction of an aryl group via Suzuki coupling could be a key step in the synthesis of precursors to certain classes of terpenoids or steroids where a substituted cyclic system is required.

Development of Novel Organic Materials and Specialty Chemicals

The unique electronic and structural features of this compound also make it an attractive starting material for the development of novel organic materials and specialty chemicals. The conjugated enaminone system can impart interesting photophysical properties, while the reactive handles allow for its incorporation into larger macromolecular structures.

Cyclohexanone (B45756) derivatives, in general, are utilized in the synthesis of various polymers and specialty chemicals. For example, cyclohexanone itself is a key precursor in the production of nylons. While the direct application of this compound in large-scale polymer production is not established, its functional groups offer possibilities for the synthesis of specialty polymers with tailored properties. The amino group can act as a monomer unit in the formation of polyamides or polyimides, while the bromo-substituent could be used for post-polymerization modification through reactions like atom transfer radical polymerization (ATRP).

Furthermore, the enaminone chromophore suggests potential applications in the field of functional dyes and pigments. The absorption and emission properties of such compounds can often be tuned by modifying the substituents on the enaminone core. The bromine atom provides a convenient site for introducing different aryl or heteroaryl groups through cross-coupling reactions, which could lead to the development of new dyes with specific colors or fluorescent properties.

Table 2: Potential Applications in Materials and Specialty Chemicals

Application AreaRationalePotential Synthetic Route
Specialty Polymers Amino group for polymerization; Bromo group for post-functionalization.Condensation polymerization with diacyl chlorides; ATRP initiation.
Functional Dyes Conjugated enaminone system as a chromophore.Suzuki or Sonogashira coupling to introduce auxochromic groups.
Organic Semiconductors Potential for creating extended π-conjugated systems.Electropolymerization or cross-coupling to form conjugated polymers.
Chemical Intermediates Versatile scaffold for the synthesis of other fine chemicals.Various transformations utilizing the multiple reactive sites.

In the realm of specialty chemicals, the compound can serve as a versatile intermediate for the synthesis of a range of fine chemicals. The combination of the enamine, ketone, and vinyl bromide functionalities allows for a stepwise and selective modification of the molecule, leading to a diverse library of compounds with potential applications in agrochemicals, pharmaceuticals, and material science.

This compound stands as a promising and versatile building block in organic synthesis. While its direct application in the total synthesis of specific natural products or the production of commercial materials is not yet widely reported, its inherent reactivity and structural features make it a highly valuable tool for the construction of complex molecular frameworks. Its potential in forming heterocyclic cores relevant to natural products and as a precursor to novel organic materials and specialty chemicals warrants further exploration and is likely to lead to significant advancements in these fields.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Products and Intermediates (e.g., 2D NMR, DEPT)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one. Analysis of ¹H and ¹³C NMR spectra, complemented by advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR experiments (COSY, HSQC, HMBC), provides a complete picture of the molecule's connectivity and carbon skeleton.

While specific spectral data for the title compound is not widely published, the expected chemical shifts can be reliably predicted based on its structural precursor, 3-amino-5,5-dimethylcyclohex-2-enone, and analysis of a closely related substituted derivative, 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one. nih.gov

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the gem-dimethyl protons, the two methylene (B1212753) groups in the cyclohexene (B86901) ring, and the protons of the amino group. The protons of the two methylene groups at C4 and C6 are diastereotopic and would appear as singlets due to the absence of adjacent protons. The NH₂ protons typically appear as a broad singlet, and their chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide key information about the carbon framework. The introduction of the electron-withdrawing bromine atom at the C2 position is expected to cause a significant downfield shift for both C2 and the adjacent C3 carbon compared to the non-brominated precursor. The carbonyl carbon (C1) will appear at the lowest field.

DEPT Spectroscopy: DEPT experiments are crucial for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.calibretexts.org A DEPT-135 experiment would show positive signals for the CH₃ and CH groups and negative signals for the CH₂ groups, while quaternary carbons (C2, C3, C5) and the carbonyl carbon (C1) would be absent. libretexts.org This allows for the definitive assignment of the methylene signals at C4 and C6 and the gem-dimethyl signal at C5.

The following tables summarize the predicted NMR data for this compound.

Table 1. Predicted ¹H NMR Spectral Data.
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₂~1.10Singlet6H
-CH₂- (C4)~2.25Singlet2H
-CH₂- (C6)~2.40Singlet2H
-NH₂~5.0-6.0Broad Singlet2H
Table 2. Predicted ¹³C NMR and DEPT-135 Spectral Data.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 Signal
C1 (C=O)~195Absent
C2 (C-Br)~105Absent
C3 (C-N)~165Absent
C4 (-CH₂-)~50Negative
C5 (-C(CH₃)₂)~35Absent
C6 (-CH₂-)~45Negative
-C(CH₃)₂~28Positive

Vibrational Spectroscopy (FT-IR, FT-Raman) in Mechanistic Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable insights into the functional groups present in the molecule and the nature of the chemical bonds. For this compound, these techniques are particularly useful for confirming the presence of the key enaminone moiety and the carbon-bromine bond.

The conjugated system N-C=C-C=O in enaminones results in characteristic vibrational frequencies. The FT-IR spectrum is expected to be dominated by strong absorptions corresponding to the N-H and C=O stretching vibrations.

N-H Stretching: The amino group will typically show two bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes.

C=O Stretching: The carbonyl group, being part of a conjugated system, will exhibit a stretching vibration at a lower frequency than a simple saturated ketone, typically in the range of 1650-1600 cm⁻¹.

C=C Stretching: The carbon-carbon double bond of the enamine system will have a stretching frequency around 1600-1550 cm⁻¹.

C-Br Stretching: The carbon-bromine bond will show a characteristic absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

FT-Raman spectroscopy complements FT-IR, as vibrations that are weak in IR may be strong in Raman and vice-versa. The C=C and C-Br bonds, in particular, are expected to give rise to strong signals in the Raman spectrum.

Table 3. Predicted Vibrational Spectroscopy Frequencies.
Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted FT-Raman Frequency (cm⁻¹)Intensity
N-H Stretch (asymmetric)~3400WeakMedium
N-H Stretch (symmetric)~3300WeakMedium
C-H Stretch (CH₂, CH₃)2960-28702960-2870Medium-Strong
C=O Stretch~1640~1640Strong (IR), Medium (Raman)
C=C Stretch~1580~1580Strong
N-H Bend~1620-Medium
CH₂/CH₃ Bending1470-13701470-1370Medium
C-N Stretch~1300-Medium
C-Br Stretch~550~550Medium (IR), Strong (Raman)

Mass Spectrometry Techniques (HRMS, MS/MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound, a key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak [M]⁺. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost identical intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule. researchgate.net

Techniques like electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions can be generated, providing further structural confirmation. Expected fragmentation could involve the loss of Br, CO, or cleavage of the cyclohexene ring.

Table 4. Predicted High-Resolution Mass Spectrometry Data.
IonMolecular FormulaCalculated m/zRelative Intensity (%)
[M]⁺ (for ⁷⁹Br)C₈H₁₂N⁷⁹BrO217.0102~100
[M+2]⁺ (for ⁸¹Br)C₈H₁₂N⁸¹BrO219.0082~98
[M+H]⁺ (for ⁷⁹Br)C₈H₁₃N⁷⁹BrO218.0178-
[M+H+2]⁺ (for ⁸¹Br)C₈H₁₃N⁸¹BrO220.0158-

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and conformational details. nih.govwikipedia.org For a chiral molecule, this technique can determine the absolute stereochemistry. While the title compound is achiral, its derivatives often are, making crystallography essential.

The crystal structure of the closely related compound 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one reveals important conformational features that can be extrapolated to the title compound. nih.gov The cyclohexene ring adopts an envelope conformation. nih.gov In the crystal lattice, molecules are typically linked by intermolecular hydrogen bonds. For this compound, it is expected that the amino group (N-H) will act as a hydrogen bond donor, and the carbonyl group (C=O) will act as an acceptor, forming chains or sheets in the solid state. The bulky bromine atom and gem-dimethyl groups will significantly influence the crystal packing arrangement.

Table 5. Expected Crystallographic Parameters and Structural Features.
ParameterExpected Observation
Ring ConformationEnvelope or sofa conformation
Key Bond LengthsC=O (~1.25 Å), C=C (~1.37 Å), C-N (~1.34 Å), C-Br (~1.89 Å)
Supramolecular InteractionsN-H···O=C intermolecular hydrogen bonds
Crystal PackingFormation of 1D chains or 2D sheets influenced by steric hindrance from Br and gem-dimethyl groups

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The enaminone chromophore (-NH-C=C-C=O) in this compound contains a conjugated π-electron system. This is expected to give rise to a strong absorption band in the UV region, corresponding to a π → π* electronic transition.

Studies on similar secondary enaminones show that they typically display a maximum absorption wavelength (λ_max) in the range of 290–315 nm. nih.govlookchem.com The exact position of λ_max and the molar absorptivity (ε) are influenced by the solvent polarity and the nature of the substituents on the chromophore. The bromine atom at the C2 position, with its lone pairs of electrons, may act as an auxochrome, potentially causing a small bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift compared to the non-brominated analog.

Table 6. Predicted UV-Visible Spectroscopic Data.
SolventPredicted λ_max (nm)Electronic TransitionExpected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Ethanol/Methanol (B129727)~300-310π → π> 10,000
Hexane~295-305π → π> 10,000

Future Research Directions and Emerging Challenges

Development of More Sustainable and Green Synthetic Routes

A significant challenge in the broader field of chemical synthesis is the development of environmentally benign processes. Future research concerning 3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one will likely focus on creating "green" synthetic pathways. Conventional syntheses of related β-enaminones often rely on stoichiometric reagents and volatile organic solvents. The goal is to replace these with catalytic methods and greener solvent alternatives.

Key research objectives in this area include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Solvent Selection: Investigating the use of water, supercritical fluids, or bio-based solvents to replace traditional, more hazardous organic solvents like benzene (B151609) or chlorinated hydrocarbons.

Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or mechanochemistry to reduce reaction times and energy consumption compared to conventional heating.

Green Chemistry PrincipleApplication to Synthesis of this compound
Catalysis Replacing stoichiometric brominating agents with catalytic systems.
Safer Solvents Substituting hazardous solvents with options like water, ethanol, or cyclopentyl methyl ether.
Design for Energy Efficiency Utilizing microwave-assisted synthesis to potentially reduce reaction times and energy input.

Catalyst Development for Enhanced Selectivity and Efficiency in Transformations

The reactivity of this compound is complex due to its multiple functional groups. The development of novel catalysts is crucial for controlling the selectivity of its transformations. For instance, the carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which would allow for the introduction of a wide array of substituents at the 2-position.

Future catalyst development should target:

Chemoselectivity: Creating catalysts that can selectively activate one functional group (e.g., the C-Br bond) while leaving others (the enamine, the ketone) intact.

Regioselectivity: In reactions where multiple sites could react, catalysts are needed to direct the transformation to a specific position.

Stereoselectivity: For the synthesis of chiral derivatives, the development of asymmetric catalysts will be essential.

Research has shown that catalysts like ferric nitrate (B79036) can be efficient for the preparation of β-enaminones from β-dicarbonyl compounds and amines. researchgate.net Future work could adapt such mild and efficient catalytic systems for the transformations of pre-functionalized enaminones like the title compound.

Exploration of Novel Reactivity Patterns and Undiscovered Transformation Pathways

The unique electronic and steric properties of this compound suggest that it may exhibit novel reactivity. The interplay between the electron-donating amino group and the electron-withdrawing ketone, moderated by the bromine atom, creates a nuanced electronic environment.

Prospective areas of exploration include:

Intramolecular Reactions: Designing conditions that promote intramolecular cyclization to form novel heterocyclic scaffolds, a common application for β-enaminones. osi.lv

Domino and Cascade Reactions: Using the compound as a starting point for multi-step reaction sequences that occur in a single pot, leading to complex molecular architectures efficiently.

Reactions with Novel Reagents: Investigating its reactivity with unconventional electrophiles and nucleophiles to uncover new transformation pathways. The enaminone system can react with both electrophiles and nucleophiles, making it a versatile building block. researchgate.net

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and reaction outcomes. Applying these methods to this compound can accelerate the discovery process.

Computational studies can be employed to:

Predict Reactivity: Model the electron distribution and frontier molecular orbitals to predict the most likely sites for electrophilic and nucleophilic attack.

Elucidate Reaction Mechanisms: Calculate transition state energies to understand the pathways of known and potential reactions, aiding in the optimization of reaction conditions.

Design Novel Derivatives: Systematically modify the structure in silico to design new molecules with desired electronic, optical, or biological properties before committing to laboratory synthesis.

Computational ApproachResearch GoalPotential Outcome
DFT Calculations Predict site selectivityIdentify whether reactions will occur at the bromine, nitrogen, or another site.
Molecular Dynamics Simulate interactions with biological targetsGuide the design of derivatives with potential pharmaceutical applications.
Transition State Searching Elucidate reaction mechanismsOptimize conditions for higher yields and selectivity in synthetic transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. The integration of reactions involving this compound into flow systems is a key future direction.

This approach could be particularly beneficial for:

Handling Hazardous Reagents: Safely performing reactions that involve toxic or unstable intermediates.

Process Optimization: Rapidly screening a wide range of reaction conditions (temperature, pressure, catalyst loading) using automated platforms.

Scalability: Seamlessly scaling up the production of the compound or its derivatives from milligrams to kilograms without extensive re-optimization.

Expansion of Synthetic Applications in Materials Science and Advanced Chemical Technologies

The conjugated π-system of the enaminone core suggests that derivatives of this compound could find applications in materials science. By using cross-coupling reactions to attach various functional groups at the bromine position, a diverse library of materials could be accessed.

Potential future applications include:

Organic Electronics: As building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Functional Dyes and Pigments: The extended conjugation in derivatives could lead to materials with interesting photophysical properties, such as strong absorption or fluorescence.

Polymer Science: Incorporation of the molecule as a monomer into polymers could create materials with unique thermal, mechanical, or electronic properties.

The versatility of this compound as a synthetic intermediate positions it as a valuable platform for developing next-generation materials and technologies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-amino-2-bromo-5,5-dimethylcyclohex-2-en-1-one, and how can reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized cyclohexenone core. A common approach includes:

  • Step 1 : Formation of the cyclohexenone scaffold via Claisen-Schmidt condensation or Michael addition, using 5,5-dimethylcyclohexane-1,3-dione as a starting material .
  • Step 2 : Bromination at the 2-position using reagents like N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in anhydrous solvents (e.g., CCl₄ or DMF) .
  • Step 3 : Introduction of the amino group via nucleophilic substitution or reductive amination, requiring inert atmospheres (e.g., N₂) to prevent oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product. Reaction progress is monitored via TLC (Rf ~0.3–0.5) and confirmed by ¹H/¹³C NMR .

Q. How is the molecular structure of this compound characterized, and what tools are essential for conformational analysis?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX or Mercury software for structure refinement. The bromine atom’s heavy-atom effect aids phasing, while the amino group’s positional disorder may require constrained refinement .
  • Conformational Analysis : Ring puckering parameters (e.g., Cremer-Pople coordinates) quantify non-planarity of the cyclohexenone ring. Computational tools (DFT, Gaussian) predict energy-minimized conformers, which are validated against experimental data .
  • Spectroscopy : ¹H NMR coupling constants (J) between vicinal protons (e.g., H-2 and H-3) reveal dihedral angles, while IR confirms enone (C=O stretch ~1680 cm⁻¹) and NH₂ (broad peak ~3300 cm⁻¹) groups .

Q. What are the key chemical reactivities of this compound, and how do they compare to non-brominated analogs?

  • Methodological Answer :

  • Bromine-Specific Reactivity : The C-Br bond undergoes Suzuki-Miyaura cross-coupling (Pd catalysts) or nucleophilic substitution (e.g., with amines), enabling diversification at the 2-position .
  • Amino Group Reactivity : The NH₂ group participates in Schiff base formation (with aldehydes) or acylation (with anhydrides), but steric hindrance from the 5,5-dimethyl groups may slow kinetics .
  • Comparative Studies : Bromine enhances electrophilicity at C-2 compared to chloro or methyl analogs, as shown by Hammett σₚ values (Br: +0.23 vs. Cl: +0.11) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms or twinning) be resolved during structural refinement of this compound?

  • Methodological Answer :

  • Disorder Handling : Use SHELXL’s PART instruction to model split positions for the amino group. Apply isotropic displacement parameter (Ueq) restraints to overlapping atoms .
  • Twinning : For twinned crystals (common in monoclinic systems), employ the TWIN/BASF commands in SHELXL. Verify results with R₁ values (<5%) and Hirshfeld surface analysis .
  • Validation Tools : Check for outliers using PLATON’s ADDSYM and CCDC’s Mercury validation suite .

Q. What strategies are effective for studying the biological interactions of this compound with enzyme targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases). Bromine’s halogen bonding potential (3.3–3.5 Å contacts) improves affinity prediction .
  • In Vitro Assays : Conduct enzyme inhibition assays (IC₅₀ determination) under varying pH (6.5–7.5) and temperature (25–37°C). Compare results with bromine-free analogs to isolate halogen effects .
  • SPR/X-ray Co-crystallography : Validate binding modes via surface plasmon resonance (KD measurement) and high-resolution protein-ligand structures .

Q. How do electronic and steric effects of substituents influence the compound’s reactivity and pharmacological profile compared to structural analogs?

  • Methodological Answer :

  • Electronic Effects : Bromine’s inductive (-I) effect increases electrophilicity at C-2, accelerating substitution rates (krel ~2.5x vs. Cl). This is quantified via DFT-computed Fukui indices .
  • Steric Effects : The 5,5-dimethyl groups reduce ring flexibility, as shown by lower ΔG for chair-to-boat transitions (12.5 kcal/mol vs. 8.7 kcal/mol in non-methylated analogs) .
  • Pharmacological Impact : Bromine enhances lipophilicity (logP +0.4), improving blood-brain barrier permeability in CNS-targeted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.